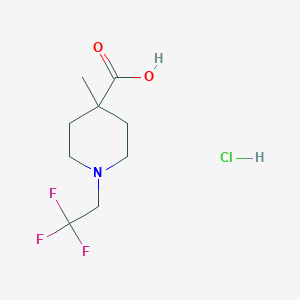

4-甲基-1-(2,2,2-三氟乙基)哌啶-4-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

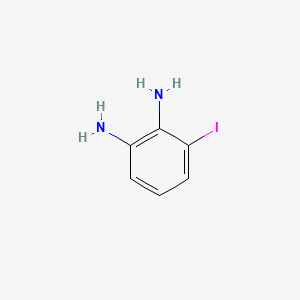

The compound "4-Methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid;hydrochloride" is closely related to the family of piperidine derivatives, which are known for their diverse chemical and biological properties. Piperidine-4-carboxylic acid, a key structural component of the compound , has been studied for its crystal and molecular structure, revealing a protonated piperidine ring with a chair conformation and the carboxyl group in the equatorial position .

Synthesis Analysis

The synthesis of piperidine derivatives can involve various starting materials and reactions. For instance, piperidine-4-carboxylic acid derivatives have been synthesized using reactions such as amidation, Friedel-Crafts acylation, and hydration, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate . Additionally, chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid have been synthesized by reacting with diorganotin dichloride in anhydrous toluene . These methods demonstrate the versatility in synthesizing piperidine derivatives, which could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied using techniques such as X-ray diffraction, FTIR, Raman, and NMR spectroscopy. The piperidine ring typically adopts a chair conformation, and the presence of substituents can lead to various interactions, including hydrogen bonding and electrostatic interactions . The molecular structure is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Piperidine derivatives participate in a range of chemical reactions. For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents can lead to the formation of 4H-pyrano[3,2-c]pyridines or other fused systems . The reactivity of these compounds is influenced by their molecular structure, particularly the position and nature of substituents on the piperidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of a trifluoroethyl group in the compound "4-Methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid;hydrochloride" suggests increased lipophilicity and potential for strong hydrogen bonding, given the electronegative nature of fluorine atoms. These properties are important for the application of these compounds in medicinal chemistry and other fields .

科学研究应用

晶体和分子结构分析

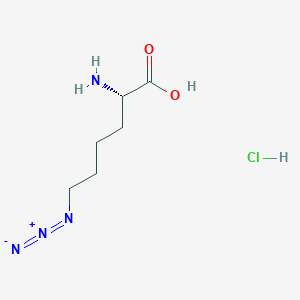

使用单晶 X 射线衍射、B3LYP/6-31G(d,p) 计算和 FTIR 光谱对与“4-甲基-1-(2,2,2-三氟乙基)哌啶-4-羧酸;盐酸盐”密切相关的化合物 4-哌啶羧酸盐酸盐的晶体和分子结构进行了表征。研究表明,哌啶环采用椅式构象,表明可能影响反应性和与其他分子的相互作用的特定空间排列 (Szafran, Komasa, & Bartoszak-Adamska, 2007).

合成方法

已经进行了使用哌啶-4-羧酸衍生物作为起始材料的合成方法的研究,以创建各种化学实体。例如,(2,4-二氟苯基)(哌啶-4-基)甲酮盐酸盐是由哌啶-4-羧酸和碳酰氯乙酯通过酰胺化、弗里德尔-克拉夫茨酰化和水合作用合成的。此过程突出了哌啶衍生物在合成复杂有机分子中的用途,展示了合理的总收率并用 1H NMR 证实了中间体和目标化合物的结构 (郑瑞,2010).

分子相互作用和氢键

研究了哌啶-4-羧酸与氯乙酸的配合物,对其晶体结构、FTIR、拉曼、1H 和 13C NMR 光谱以及 B3LYP/6-31G(d,p) 计算进行了研究。这项研究阐明了配合物内的氢键模式,揭示了氯乙酸的 COOH 基团与哌啶-4-羧酸的氮原子之间的相互作用。这些发现对于理解哌啶衍生物在各种化学环境中的反应性和相互作用能力至关重要 (Komasa, Katrusiak, Szafran, Barczyński, & Dega-Szafran, 2008).

安全和危害

The compound is classified as a GHS07 substance, indicating that it may cause skin irritation, respiratory irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

属性

IUPAC Name |

4-methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO2.ClH/c1-8(7(14)15)2-4-13(5-3-8)6-9(10,11)12;/h2-6H2,1H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBOGWMZGAOQEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)CC(F)(F)F)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

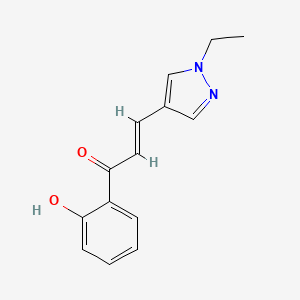

![Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinoline-6-carboxylate](/img/structure/B2541975.png)

![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-2,6-dioxo-7-prop-2-enyl-1,3,7-trihydropur inyl]acetamide](/img/structure/B2541980.png)

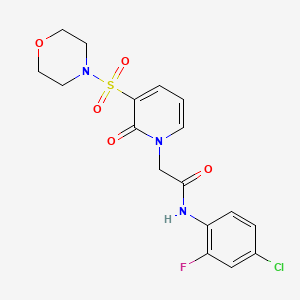

![N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2541983.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2541986.png)

![N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine](/img/structure/B2541990.png)